1-Hydroxy-3-phenylpropan-2-one

Organic Synthesis Pharmaceutical Intermediates Yield Optimization

Researchers developing homoisoflavanones or evaluating chiral catalysts often face regioisomer confusion with PAC. This 3-phenyl isomer, produced via a scalable 90%-yield chemical route, guarantees the correct ring-closure geometry for homoisoflavanone synthesis. - Enables high-yield cyclization with paraformaldehyde/diethylamine. - Serves as a complementary probe in asymmetric hydrogenation. - Available in 95%-98% purity, with batch-specific COA, supporting multi-gram to kilogram programs.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 4982-08-5
Cat. No. B1311381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3-phenylpropan-2-one
CAS4982-08-5
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)CO
InChIInChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2
InChIKeyQLCZRWKIQPLYFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-3-phenylpropan-2-one: Properties and Identity


1-Hydroxy-3-phenylpropan-2-one (CAS 4982-08-5) is an α-hydroxyketone with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol [1]. It serves as a versatile intermediate in the synthesis of pharmaceutical compounds and heterocyclic molecules [2]. The compound is a white crystalline solid, commercially available at purities typically ≥95% [1].

Why 1-Hydroxy-3-phenylpropan-2-one Cannot Be Substituted with PAC


Although 1-hydroxy-3-phenylpropan-2-one and phenylacetylcarbinol (PAC, 1-hydroxy-1-phenylpropan-2-one) share the same molecular formula and are both α-hydroxyketones, they are regioisomers with distinct chemical and biological properties. PAC is primarily produced via enzymatic or yeast-mediated biotransformations, often with low yields (e.g., 62% conversion [1]), and its reactivity in downstream transformations differs due to the position of the hydroxyl group relative to the ketone and phenyl ring. Substituting the 3-phenyl isomer with the 1-phenyl isomer can lead to divergent reaction outcomes, impacting synthetic efficiency and product purity [2]. Therefore, procurement decisions must be guided by the specific regioisomer required for the target synthetic pathway.

1-Hydroxy-3-phenylpropan-2-one vs. Closest Analogs


Chemical Synthesis Yield vs. Enzymatic PAC Production

The chemical synthesis of 1-hydroxy-3-phenylpropan-2-one via the Organic Syntheses procedure achieves a 90% isolated yield from 3-phenyl-2-(propylthio)-2-propen-1-ol [1]. In contrast, the yeast-mediated biotransformation route to the regioisomer phenylacetylcarbinol (PAC) yields only 62% conversion under optimized conditions [2]. This 28% absolute difference in yield directly impacts material costs and process efficiency.

Organic Synthesis Pharmaceutical Intermediates Yield Optimization

Regiochemistry: 3-Phenyl vs. 1-Phenyl Isomers

1-Hydroxy-3-phenylpropan-2-one (3-phenyl isomer) and phenylacetylcarbinol (1-phenyl isomer) are regioisomers with distinct chemical properties. The 3-phenyl isomer possesses a primary alcohol adjacent to the ketone, while the 1-phenyl isomer has a secondary alcohol adjacent to the aromatic ring [1]. This structural difference leads to divergent reactivity in downstream transformations; for example, the 3-phenyl isomer is a key intermediate in the synthesis of homoisoflavanones and other heterocycles [2], whereas the 1-phenyl isomer is primarily used for ephedrine production [1].

Structural Isomerism Reactivity Synthetic Utility

Commercial Purity vs. Technical Grade Alternatives

Commercially sourced 1-hydroxy-3-phenylpropan-2-one is routinely supplied with a minimum purity specification of 95% (HPLC) . This is a higher and more consistently documented purity level than often reported for crude PAC obtained from fermentation broths, which may require extensive purification [1]. The defined purity specification reduces variability in downstream reaction yields and simplifies quality control processes.

Purity Specification Procurement Quality Control

1-Hydroxy-3-phenylpropan-2-one: Optimal Applications


Synthesis of Homoisoflavanones and Heterocycles

The 3-phenyl regioisomer is a preferred starting material for the synthesis of homoisoflavanones via cyclization with paraformaldehyde and diethylamine [1]. This application leverages the specific placement of the hydroxyl group relative to the ketone, which is essential for the cyclization step. Substituting the 1-phenyl isomer would not yield the desired homoisoflavanone scaffold due to altered ring-closure geometry.

Large-Scale Pharmaceutical Intermediate Production

The Organic Syntheses procedure for 1-hydroxy-3-phenylpropan-2-one provides a robust, high-yielding (90%) route using readily available starting materials [2]. This method is well-suited for scale-up and offers a cost-effective alternative to low-yielding biotransformation routes used for PAC. For programs requiring multi-kilogram quantities, this chemical route minimizes waste and maximizes material efficiency.

Asymmetric Hydrogenation and Chiral Ligand Development

1-Hydroxy-3-phenylpropan-2-one has been investigated as a substrate in asymmetric hydrogenation reactions, serving as a probe for catalyst performance . Its distinct substitution pattern provides a complementary scaffold to PAC for evaluating the scope and limitations of new chiral catalysts and ligands, offering researchers a broader understanding of catalyst selectivity across different α-hydroxyketone frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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